3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine
Overview
Description
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives : The compound and its derivatives have been explored in various chemical reactions. Oishi et al. (2004) investigated the reaction of similar compounds with sodium methoxide and amines, leading to the formation of 1-substituted and 4-substituted derivatives, as well as hydroxyphenoxypyridazines (Oishi, Sugiyama, Iwamoto, & Kato, 2004). Similarly, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Surface Protection and Corrosion Inhibition : Olasunkanmi, Mashuga, and Ebenso (2018) studied the use of 3-chloropyridazine derivatives for protecting mild steel surfaces in acidic environments. These compounds demonstrated effectiveness in inhibiting corrosion, suggesting potential applications in material science and engineering (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antimicrobial and Antiinflammatory Applications : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety, showing antimicrobial activity against various bacteria and potential for antifungal and antimalarial applications (Bhatt, Kant, & Singh, 2016). Additionally, Zaher, Khalil, and Refaat (2012) explored benzothienotriazolopyridazine derivatives for their antiinflammatory activity, revealing significant effects in reducing edema (Zaher, Khalil, & Refaat, 2012).
Pharmaceutical Research : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of pyridazine, suggesting their importance in pharmaceutical research (Georges, Vercauteren, Evrard, & Durant, 1989).
Herbicidal Activities : Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities, indicating their potential use in agriculture (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Properties
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELNXXFMAVIIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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